molecular formula C8H14O B3004496 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol CAS No. 306934-53-2

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol

Cat. No.: B3004496
CAS No.: 306934-53-2
M. Wt: 126.20 g/mol
InChI Key: AEHUKHLOHKICDC-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol is an organic compound with a unique structure featuring two cyclopropyl rings and an ethanol group

Scientific Research Applications

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a molecule depends on its structure and the environment in which it is present. For example, ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. For example, some compounds may cause skin irritation or respiratory issues .

Future Directions

The future directions in the study of organic molecules like “2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol” could involve exploring their potential applications in various fields, such as medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol typically involves the cyclopropanation of suitable precursors followed by the introduction of the ethanol group. One common method involves the reaction of cyclopropylcarbinol with a cyclopropyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran

Major Products Formed

    Oxidation: Cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.

    Reduction: Cyclopropylmethanol.

    Substitution: Cyclopropylchloride or cyclopropylbromide

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanamine
  • 2-[(1S,2S)-2-benzylcyclopropyl]ethanol
  • 2-[(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol

Uniqueness

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol is unique due to its dual cyclopropyl rings, which impart distinct steric and electronic properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol involves the reduction of a ketone intermediate using a chiral catalyst.", "Starting Materials": [ "Cyclopropane", "Ethylene oxide", "Sodium hydride", "2-butanone", "Chiral catalyst" ], "Reaction": [ "Cyclopropane is reacted with ethylene oxide in the presence of sodium hydride to form 2-cyclopropylethanol.", "2-cyclopropylethanol is then reacted with 2-butanone to form the ketone intermediate.", "The ketone intermediate is then reduced using a chiral catalyst to form 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol." ] }

CAS No.

306934-53-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-[(1R,2R)-2-cyclopropylcyclopropyl]ethanol

InChI

InChI=1S/C8H14O/c9-4-3-7-5-8(7)6-1-2-6/h6-9H,1-5H2/t7-,8+/m0/s1

InChI Key

AEHUKHLOHKICDC-JGVFFNPUSA-N

Isomeric SMILES

C1CC1[C@H]2C[C@@H]2CCO

SMILES

C1CC1C2CC2CCO

Canonical SMILES

C1CC1C2CC2CCO

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.